molecular formula C8H9IO2 B1593547 (3-iodo-4-methoxyphenyl)methanol CAS No. 53279-82-6

(3-iodo-4-methoxyphenyl)methanol

Cat. No.: B1593547
CAS No.: 53279-82-6
M. Wt: 264.06 g/mol
InChI Key: KZPCWHSKIBZFFS-UHFFFAOYSA-N
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Description

(3-iodo-4-methoxyphenyl)methanol is an organic compound with the molecular formula C8H9IO2 . It is a benzyl alcohol derivative where the benzene ring is substituted with an iodine atom at the 3-position and a methoxy group at the 4-position. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-iodo-4-methoxyphenyl)methanol can be synthesized through several methods. One common approach involves the iodination of 4-methoxybenzyl alcohol. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions to introduce the iodine atom at the 3-position of the benzene ring .

Industrial Production Methods

In an industrial setting, the production of 3-iodo-4-methoxybenzyl alcohol may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-iodo-4-methoxyphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(3-iodo-4-methoxyphenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-iodo-4-methoxybenzyl alcohol depends on its specific application

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodo-4-methoxybenzaldehyde
  • 3-Chloro-4-methoxybenzyl alcohol
  • 3-Iodo-4-methylbenzonitrile
  • 3-Iodo-4-nitrotoluene
  • 3-Methoxyphenethyl alcohol
  • 4-Bromo-2-methoxybenzyl alcohol
  • 3-Aminobenzyl alcohol
  • 3-Methoxybenzyl isocyanate

Uniqueness

(3-iodo-4-methoxyphenyl)methanol is unique due to the presence of both an iodine atom and a methoxy group on the benzene ring. This combination of functional groups imparts specific reactivity and properties to the compound, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

(3-iodo-4-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPCWHSKIBZFFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CO)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358406
Record name 3-Iodo-4-methoxybenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53279-82-6
Record name 3-Iodo-4-methoxybenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Iodo-4-methoxybenzyl alcohol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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